Cas no 518319-08-9 (methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate)

Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound featuring a benzofuran core functionalized with a 4-fluorobenzenesulfonamide and a methyl ester group. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in the development of biologically active molecules. The presence of the fluorobenzenesulfonyl moiety enhances metabolic stability and binding affinity in target interactions, while the ester group provides versatility for further derivatization. This compound is characterized by high purity and well-defined reactivity, making it suitable for research applications in drug discovery and structure-activity relationship studies. Its synthesis follows rigorous protocols to ensure consistency and reproducibility.
methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate structure
518319-08-9 structure
商品名:methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate
CAS番号:518319-08-9
MF:C24H18FNO6S
メガワット:467.466228961945
CID:6364113
PubChem ID:11842193

methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate
    • Oprea1_411468
    • F1269-1482
    • methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
    • AQ-390/41639264
    • 518319-08-9
    • methyl 5-(N-((4-fluorophenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate
    • AKOS001675771
    • methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
    • methyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
    • Oprea1_597189
    • 3-Benzofurancarboxylic acid, 5-[benzoyl[(4-fluorophenyl)sulfonyl]amino]-2-methyl-, methyl ester
    • インチ: 1S/C24H18FNO6S/c1-15-22(24(28)31-2)20-14-18(10-13-21(20)32-15)26(23(27)16-6-4-3-5-7-16)33(29,30)19-11-8-17(25)9-12-19/h3-14H,1-2H3
    • InChIKey: OPEWQGBGLKRSEX-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(N(C(=O)C3=CC=CC=C3)S(C3=CC=C(F)C=C3)(=O)=O)C=C2C(C(OC)=O)=C1C

計算された属性

  • せいみつぶんしりょう: 467.08388663g/mol
  • どういたいしつりょう: 467.08388663g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 815
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1269-1482-40mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1269-1482-5μmol
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1269-1482-3mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1269-1482-50mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1269-1482-1mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1269-1482-20mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1269-1482-100mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1269-1482-25mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1269-1482-2mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1269-1482-30mg
methyl 5-[N-(4-fluorobenzenesulfonyl)benzamido]-2-methyl-1-benzofuran-3-carboxylate
518319-08-9 90%+
30mg
$119.0 2023-05-17

methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate 関連文献

methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylateに関する追加情報

Introduction to Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518319-08-9)

Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate, identified by its CAS number 518319-08-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its benzamido and benzofuran moieties, positions it as a potential candidate for further exploration in drug discovery.

The chemical structure of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate consists of several key functional groups that contribute to its unique properties. The presence of a benzamido group at the 5-position and a 4-fluorobenzenesulfonyl group at the nitrogen atom introduces electrophilic centers that can participate in various chemical reactions. Additionally, the benzofuran ring system provides a rigid framework that may enhance the compound's binding affinity to biological targets. These structural features make this molecule an intriguing subject for synthetic chemists and biologists alike.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential pharmacological effects, particularly in the context of inhibiting key enzymes and receptors involved in these diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.

The synthesis of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of the benzofuran scaffold, followed by functionalization at the 2-position with a methyl group. Subsequent steps include introducing the benzamido group at the 5-position and finally incorporating the 4-fluorobenzenesulfonyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The biological activity of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate has been evaluated through various in vitro assays. These studies have revealed that the compound exhibits significant inhibitory effects on certain enzymes and receptors, suggesting its potential as a lead compound for drug development. For instance, research has shown that this molecule can inhibit COX-2, a key enzyme involved in the production of prostaglandins that mediate inflammation and pain. Additionally, it has demonstrated interactions with other targets such as protein kinases, which are crucial in cell signaling pathways.

The pharmacokinetic properties of Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate are also of great interest. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for therapeutic use. The compound has shown reasonable oral bioavailability and metabolic stability, indicating its potential for further development into a drug candidate. However, additional studies are needed to fully understand its pharmacokinetic behavior in vivo.

In conclusion, Methyl 5-N-(4-fluorobenzenesulfonyl)benzamido-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518319-08-9) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique chemical structure and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in the development of innovative treatments for various diseases.

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